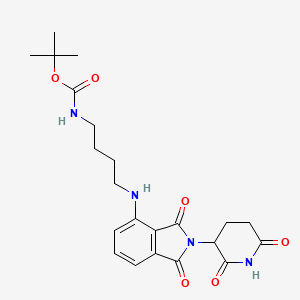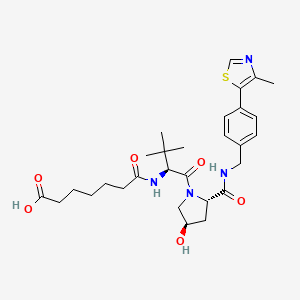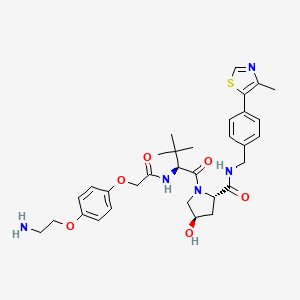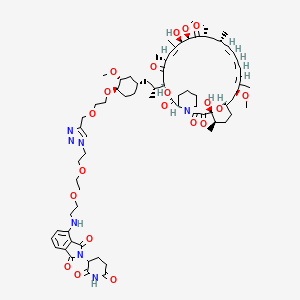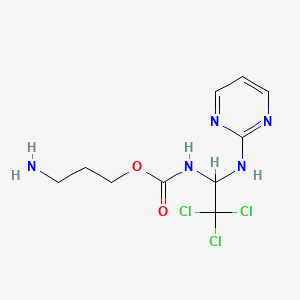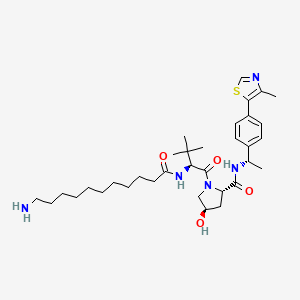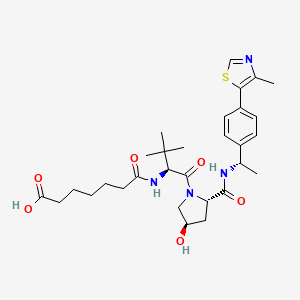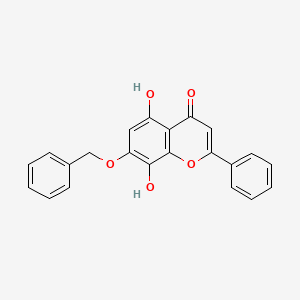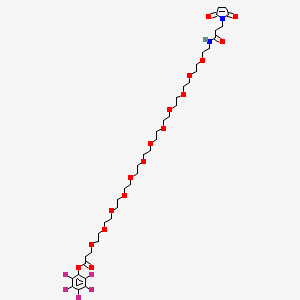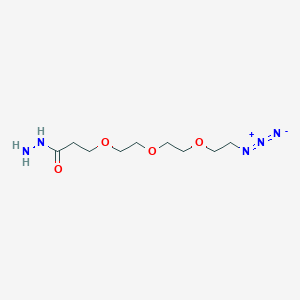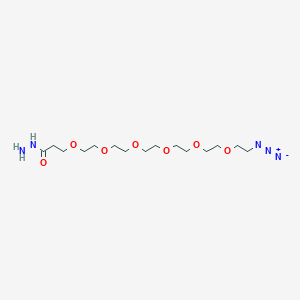
N3-PEG6-Propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-PEG6-Propanehydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is characterized by its azide group, which allows it to participate in click chemistry reactions. It is primarily used in scientific research for the targeted degradation of proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N3-PEG6-Propanehydrazide is synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and hydrazide groups. The typical synthetic route includes:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride.
Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.
Formation of Propanehydrazide: The azide-functionalized polyethylene glycol is further reacted with hydrazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide in large reactors.
Hydrazide Formation: The azide-functionalized polyethylene glycol is reacted with hydrazine under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N3-PEG6-Propanehydrazide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires copper sulfate and sodium ascorbate as reagents, and is carried out in an aqueous or organic solvent.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and is carried out under mild conditions, often in aqueous media.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are used in the synthesis of PROTACs and other bioactive molecules.
Aplicaciones Científicas De Investigación
N3-PEG6-Propanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
N3-PEG6-Propanehydrazide functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The azide group in this compound allows it to form stable triazole linkages with alkyne-containing molecules through click chemistry. This linkage facilitates the formation of PROTACs, which recruit E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
N3-PEG6-Propanehydrazide is unique due to its polyethylene glycol backbone and azide functionality, which provide flexibility and reactivity in click chemistry reactions. Similar compounds include:
N3-PEG4-Propanehydrazide: A shorter polyethylene glycol linker with similar reactivity.
N3-PEG8-Propanehydrazide: A longer polyethylene glycol linker with increased flexibility.
N3-PEG6-Butanehydrazide: A similar compound with a butane backbone instead of propane.
These compounds share similar chemical properties but differ in their chain length and backbone structure, which can influence their reactivity and application in different contexts.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N5O7/c16-19-15(21)1-3-22-5-7-24-9-11-26-13-14-27-12-10-25-8-6-23-4-2-18-20-17/h1-14,16H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEYWPBSZJWTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
